8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione
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Overview
Description
8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a purine core substituted with a dimethylpiperidyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of 1,3-dimethylxanthine with 3,5-dimethylpiperidine in the presence of a suitable base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process is optimized for yield and purity. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidyl moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the purine ring using agents like lithium aluminum hydride, leading to the formation of dihydropurine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydropurine derivatives.
Substitution: Introduction of functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, it is used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring purines.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione involves its interaction with purine receptors and enzymes. It can act as an agonist or antagonist, modulating the activity of these targets. The molecular pathways involved include the inhibition of purine synthesis and the modulation of signal transduction pathways related to purine metabolism.
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Similar purine core but different substitution pattern.
Theophylline (1,3-dimethylxanthine): Lacks the piperidyl group, used in respiratory diseases.
Theobromine (3,7-dimethylxanthine): Found in cocoa, with different pharmacological effects.
Uniqueness: 8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione is unique due to the presence of the 3,5-dimethylpiperidyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-9-5-10(2)7-20(6-9)8-11-16-12-13(17-11)18(3)15(22)19(4)14(12)21/h9-10H,5-8H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACWJRHJSMKDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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